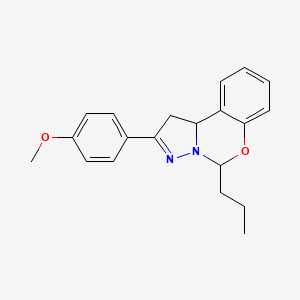
Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether is a complex organic compound with the molecular formula C20H22N2O2 and a molecular weight of 322.411 g/mol . This compound belongs to the class of heterocyclic compounds, specifically pyrazolo[1,5-c][1,3]benzoxazines, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with carbonyl compounds . The reaction conditions often include heating the reagents in ethanol for a specific duration to form the desired heterocyclic system .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as filtration, distillation, and recrystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as a serotonin receptor antagonist, which means it binds to serotonin receptors and inhibits their activity . This interaction can lead to various biological effects, such as anti-inflammatory and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether
- 6-(9-bromo-2-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-5-yl)-2,3-dimethoxybenzoic acid
Uniqueness
Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether is unique due to its specific structural features, such as the presence of a propyl group and a methoxy group, which may contribute to its distinct biological activities and chemical reactivity .
Biological Activity
Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether, identified by CAS number 303060-71-1, is a compound of interest due to its potential biological activities. This compound belongs to the class of pyrazolo-benzoxazines, which have garnered attention for their diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C20H22N2O2
- Molecular Weight : 322.4 g/mol
- Structure : The compound features a benzoxazine core fused with a dihydropyrazole ring and a propyl group, contributing to its unique biological profile.
Biological Activity Overview
Research indicates that derivatives of benzoxazines and pyrazoles exhibit a range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antioxidant
Anticancer Activity
Studies have shown that compounds within this structural class can inhibit cancer cell proliferation. For instance, certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study exploring the anticancer activity of similar compounds:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, suggesting that this compound may possess potent anticancer properties.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against bacteria and fungi. Pyrazole derivatives have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been supported by studies indicating its ability to inhibit pro-inflammatory cytokines.
The compound may exert its anti-inflammatory effects by modulating signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
Properties
CAS No. |
303060-71-1 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H22N2O2/c1-3-6-20-22-18(16-7-4-5-8-19(16)24-20)13-17(21-22)14-9-11-15(23-2)12-10-14/h4-5,7-12,18,20H,3,6,13H2,1-2H3 |
InChI Key |
XBCWJYKTCSNDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















